1,3-Diisopropenylbenzene

Description

Properties

IUPAC Name |

1,3-bis(prop-1-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVPVTPPYGGAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30352-78-4 | |

| Record name | Benzene, 1,3-bis(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027546 | |

| Record name | m-Bis(1-methylvinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1,3-bis(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diisopropenylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | 1,3-Diisopropenylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3748-13-8 | |

| Record name | 1,3-Diisopropenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3748-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Bis(1-methylvinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bis(1-methylvinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOPROPENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536PC64795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diisopropenylbenzene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropenylbenzene (m-DIPEB) is an aromatic hydrocarbon that serves as a valuable monomer and chemical intermediate. Its bifunctional nature, owing to the two isopropenyl groups, allows for its use in the synthesis of specialized polymers with unique architectures, such as hyperbranched and star polymers. While not possessing intrinsic pharmacological activity, its utility in creating novel polymeric structures makes it a compound of interest for applications in drug delivery and advanced materials. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Structure and Identification

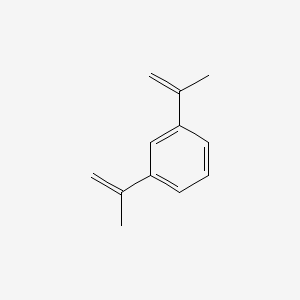

The structure of this compound consists of a central benzene (B151609) ring substituted at the meta positions with two isopropenyl groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene[1][2] |

| CAS Number | 3748-13-8[1][3] |

| Molecular Formula | C₁₂H₁₄[1][2] |

| SMILES | CC(=C)C1=CC(=CC=C1)C(=C)C[1] |

| InChI | InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3[1][4] |

| InChIKey | IBVPVTPPYGGAEL-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 158.24 g/mol [1][3] |

| Boiling Point | 107 °C at 16 mmHg[3] / 231 °C (lit.)[2] |

| Density | 0.925 g/mL at 25 °C (lit.)[2] |

| Flash Point | 93 °C[2] / 165 °C[3] |

| Refractive Index | 1.56[3] |

| Solubility in water | Insoluble[3] |

| Solubility (other) | Soluble in Methanol[3] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[5][6] |

Experimental Protocols

Synthesis of this compound via Dehydrogenation of 1,3-Diisopropylbenzene (B165221)

The primary industrial method for synthesizing this compound is the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[4][5][7] This process typically involves a high-temperature, gas-phase reaction in the presence of steam and a solid catalyst.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Catalyst: A solid catalyst, often composed of an iron compound, a potassium compound, and a magnesium compound, is utilized.

-

Reaction Conditions: The dehydrogenation is carried out in the gaseous phase at elevated temperatures. Steam is introduced into the reaction mixture.

-

Reactant Feed: 1,3-diisopropylbenzene is fed into the reactor over the catalyst bed.

-

Product Mixture: The output stream contains this compound along with unreacted starting material and various by-products.

-

Purification: The crude product mixture is subjected to continuous distillation to separate the desired this compound from impurities.[4][7] Batch distillation is generally avoided as it can lead to polymerization of the product.[4]

Purification by Recrystallization (for solid derivatives) or Continuous Distillation

For solid derivatives of this compound, recrystallization is a viable purification method. For this compound itself, which is a liquid, continuous distillation is the preferred method to avoid polymerization at elevated temperatures.

Methodology for Recrystallization (Conceptual for solid derivatives):

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and subsequently removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Applications in Polymer Chemistry and Relevance to Drug Development

While this compound does not have direct applications as a therapeutic agent, its role as a monomer is of significant interest in the development of novel materials for biomedical applications. Its two polymerizable groups allow for the formation of cross-linked and branched polymer architectures.

Polymer Architectures:

-

Hyperbranched Polymers: Through techniques like anionic self-condensing vinyl polymerization, this compound can form highly branched, soluble polymers. These structures are of interest for their unique rheological properties and the high density of functional end groups, which can be used for conjugating drugs or targeting moieties.

-

Star Polymers: this compound can be used to create the core of star-shaped polymers, with linear polymer chains of other monomers forming the arms. Such architectures can be designed to form micelles for drug encapsulation and controlled release.

Logical Relationship: From Monomer to Potential Application

Caption: Pathway from this compound to potential biomedical applications.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3][8]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Avoid contact with skin and eyes.[9]

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and dark place in a tightly sealed container.[6]

In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]

- 5. Process for the synthesis and purification diisopropenylbenzene - Patent 0155223 [data.epo.org]

- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

IUPAC name for 1,3-bis(prop-1-en-2-yl)benzene

An In-depth Technical Guide to 1,3-Bis(prop-1-en-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

1,3-Bis(prop-1-en-2-yl)benzene, a significant monomer in polymer chemistry, offers a unique combination of reactivity and structural functionality. Its IUPAC-designated name is 1,3-bis(prop-1-en-2-yl)benzene [1]. This nomenclature precisely describes the molecular structure: a central benzene (B151609) ring substituted at the first and third positions with prop-1-en-2-yl groups.

In scientific literature and commercial contexts, it is frequently referred to by its common synonyms, including m-diisopropenylbenzene , 1,3-DIPEB , and m-DIPEB [1]. Due to its two polymerizable isopropenyl groups, it serves as a valuable cross-linking agent and a monomer for creating both linear and branched polymers with tailored properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and its emerging relevance in fields pertinent to materials science and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of 1,3-bis(prop-1-en-2-yl)benzene are summarized below. This quantitative data is essential for its application in controlled chemical reactions and material synthesis.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | [1] |

| CAS Number | 3748-13-8 | [1] |

| Molecular Formula | C₁₂H₁₄ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Physical Form | Clear, light yellow liquid | [1] |

| Boiling Point | 231 °C (lit.) | [2] |

| Density | 0.925 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.556 (lit.) | [2] |

| Vapor Pressure | 0.16 mmHg | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 1,3-bis(prop-1-en-2-yl)benzene.

| Spectrum Type | Key Peaks / Chemical Shifts | Reference(s) |

| ¹H NMR (in CDCl₃) | δ (ppm): 7.55, 7.34, 7.26 (Aromatic-H); 5.36, 5.08 (Vinyl-H); 2.15 (Methyl-H) | [3] |

| ¹³C NMR | Full spectra are available in public databases such as PubChem and SpectraBase. | [1][4] |

| Mass Spectrometry (GC-MS) | m/z: 158 [M]⁺, 143, 128, 115 | [1] |

| Infrared (IR) Spectroscopy | Full FTIR, ATR-IR, and vapor phase IR spectra are available in public databases. | [1][5] |

Synthesis and Manufacturing

The primary industrial route to 1,3-bis(prop-1-en-2-yl)benzene involves the catalytic dehydrogenation of its saturated precursor, 1,3-diisopropylbenzene (B165221).

Synthesis Pathway

The overall manufacturing process begins with the alkylation of benzene, followed by isomerization to enrich the meta-isomer, and finally, dehydrogenation.

Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene

This protocol describes a laboratory-scale gas-phase dehydrogenation process.

-

Catalyst Preparation : A solid catalyst composed primarily of an iron compound, a potassium compound, and a magnesium compound is packed into a fixed-bed reactor tube.

-

System Setup : The reactor tube is placed inside a tube furnace. A preheating zone, filled with inert material like glass chips, is established upstream of the catalyst bed.

-

Heating : The furnace is heated to raise the temperature of the catalyst bed and preheating zone to the reaction temperature, typically 550-600 °C.

-

Reactant Feed : A mixture of 1,3-diisopropylbenzene (m-DIPB) and water (steam) is introduced into the preheating zone. A typical weight ratio of water to m-DIPB is 10:1. The liquid hourly space velocity (LHSV) is maintained around 0.3 h⁻¹.

-

Reaction : The vaporized reactants pass over the hot catalyst bed, where dehydrogenation occurs, removing hydrogen atoms from the isopropyl groups to form isopropenyl groups.

-

Product Collection : The gaseous product stream exiting the reactor is cooled to condense the organic and aqueous phases. The organic layer, containing 1,3-bis(prop-1-en-2-yl)benzene, unreacted m-DIPB, and byproducts, is separated.

-

Purification : The desired product is isolated from the organic mixture via fractional distillation under reduced pressure.

Key Reactions and Applications in Polymer Science

The bifunctionality of 1,3-bis(prop-1-en-2-yl)benzene makes it a versatile monomer for synthesizing advanced polymers with unique architectures and properties.

Anionic Polymerization

1,3-Bis(prop-1-en-2-yl)benzene can undergo anionic polymerization to form either linear polymers with pendant vinyl groups or cross-linked networks. The reaction is characterized by a low ceiling temperature, meaning the polymerization is reversible at or near room temperature. A notable feature is the difference in reactivity between its two double bonds, which allows for the formation of linear polymers at low conversion, with branching and cross-linking occurring at higher conversions.

This protocol outlines the synthesis of a linear poly(1,3-diisopropenylbenzene).

-

Reagent Purification : Tetrahydrofuran (THF) as the solvent and this compound monomer must be rigorously purified. This typically involves distillation over sodium wire or another suitable drying agent under an inert atmosphere to remove all traces of water and oxygen.

-

Glassware Preparation : All glassware is oven-dried at >120 °C for several hours and assembled hot under a stream of dry, inert gas (e.g., argon).

-

Reaction Setup : A round-bottom flask is equipped with a magnetic stir bar and sealed with a rubber septum. The reactor is thoroughly purged with argon.

-

Initiation : The reactor is cooled to the desired temperature (e.g., -78 °C). The purified monomer and THF are transferred to the reactor via cannula. A calculated amount of initiator, such as sec-butyllithium (B1581126) in cyclohexane, is added via a gas-tight syringe. The appearance of a color indicates the formation of living carbanionic chain ends.

-

Propagation : The reaction is stirred at a low temperature for a set period. To obtain a linear polymer, the reaction is kept at a low monomer conversion.

-

Termination : The living polymerization is terminated by adding a degassed proton source, such as methanol. The disappearance of the carbanion color signals the end of the reaction.

-

Polymer Isolation : The polymer is isolated by precipitating the reaction solution into a large volume of a non-solvent (e.g., methanol). The resulting polymer is collected by filtration and dried under vacuum.

Inverse Vulcanization

Inverse vulcanization is a novel polymerization process that utilizes elemental sulfur as a comonomer, enabling the synthesis of high-sulfur-content polymers. 1,3-Bis(prop-1-en-2-yl)benzene is a key cross-linker in this process, reacting with molten sulfur to form copolymers, designated as poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB).

This is a solvent-free, bulk polymerization method.

-

Setup : Elemental sulfur is placed in a glass vial with a magnetic stir bar.

-

Melting : The vial is heated in an oil bath to approximately 165 °C. The sulfur will melt and form a clear, yellow liquid. Above 159 °C, the S₈ rings open to form diradical polysulfide chains.

-

Monomer Addition : The desired amount of 1,3-bis(prop-1-en-2-yl)benzene is injected directly into the molten sulfur using a syringe.

-

Polymerization : The mixture is stirred at 165 °C for 10-15 minutes. The viscosity of the mixture will increase significantly as the copolymer forms, eventually causing the magnetic stirrer to stop.

-

Isolation : The vial is removed from the heat and allowed to cool to room temperature. The solid, high-sulfur-content polymer can then be extracted from the vial.

Relevance to Researchers and Drug Development Professionals

While 1,3-bis(prop-1-en-2-yl)benzene is not a therapeutic agent itself, the novel polymers derived from it possess properties that are of significant interest to the biomedical and pharmaceutical fields. The ability to create polymers with tunable properties opens avenues for developing advanced materials for drug delivery, medical devices, and diagnostics.

Potential Applications of Derived Polymers

The diagram below illustrates the relationship between the monomer, the polymerization methods, and the potential applications relevant to drug development and materials science.

-

Antimicrobial Surfaces : Poly(S-r-DIB) copolymers have demonstrated antimicrobial activity. This property is highly valuable for medical devices, wound dressings, and hospital surfaces to prevent infections.

-

Drug Delivery Systems : The cross-linking capabilities of 1,3-bis(prop-1-en-2-yl)benzene allow for the synthesis of hydrogels and other polymer networks. These materials can be engineered to control the release of therapeutic agents, a cornerstone of modern drug delivery technology.

-

Biomaterials and Scaffolds : The unique polymers formed can be explored as scaffolds in tissue engineering or as biocompatible coatings for implants. The ability to tune mechanical properties by varying monomer ratios is a key advantage.

-

Heavy Metal Remediation and Diagnostics : The high sulfur content in poly(S-r-DIB) makes these materials effective at capturing heavy metals like mercury. This principle could be adapted for creating diagnostic tools or detoxification agents for heavy metal poisoning.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Diisopropenylbenzene from 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-diisopropenylbenzene from 1,3-diisopropylbenzene. The document details the predominant industrial method of catalytic dehydrogenation and an alternative two-step process involving oxidation and subsequent dehydration. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and purification of this versatile monomer.

Introduction

This compound is a valuable bifunctional monomer utilized in the synthesis of various polymers and resins. Its two reactive isopropenyl groups allow for cross-linking and the creation of materials with unique thermal and mechanical properties. The primary precursor for its industrial production is 1,3-diisopropylbenzene, an aromatic hydrocarbon. This guide will explore the two main pathways for this transformation, providing detailed experimental protocols, quantitative data, and process visualizations.

Catalytic Dehydrogenation of 1,3-Diisopropylbenzene

The most direct and industrially significant method for the synthesis of this compound is the catalytic dehydrogenation of 1,3-diisopropylbenzene. This process typically involves a high-temperature, gas-phase reaction in the presence of a solid catalyst and steam.

Reaction Principle

The dehydrogenation reaction involves the removal of two molecules of hydrogen from the isopropyl groups of 1,3-diisopropylbenzene, forming two double bonds and yielding this compound. The reaction is endothermic and reversible, thus requiring high temperatures and the continuous removal of hydrogen to favor product formation. Steam is used as a heat carrier and to prevent coke formation on the catalyst surface.

Dehydrogenation of Diisopropylbenzene to Diisopropenylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catalytic dehydrogenation of diisopropylbenzene (DIPB) to produce diisopropenylbenzene (DIPEB), a valuable monomer in polymer synthesis and a key intermediate in various chemical processes. This document details the synthesis of a robust iron-based catalyst, outlines a complete experimental protocol for the vapor-phase dehydrogenation, and provides a validated analytical method for the quantification of reaction products. The information is intended to equip researchers and professionals with the necessary knowledge to safely and efficiently conduct this chemical transformation.

Introduction

The conversion of diisopropylbenzene to diisopropenylbenzene is a critical industrial process for producing a monomer with applications in specialty polymers and resins. The reaction involves the catalytic removal of hydrogen from the isopropyl groups of DIPB at elevated temperatures. The choice of catalyst and optimization of reaction conditions are paramount to achieving high conversion rates and selectivity towards the desired diisopropenylbenzene isomers, primarily meta- and para-diisopropenylbenzene. This guide focuses on a chromium-free, iron-based catalyst system, offering an environmentally more benign alternative to traditional chromium-containing catalysts.

Catalyst Synthesis: Iron-Potassium-Magnesium Oxide

A highly effective catalyst for the dehydrogenation of diisopropylbenzene is a mixed metal oxide catalyst composed of iron, potassium, and magnesium oxides. The following protocol describes a co-precipitation method for its synthesis.

Materials

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Potassium nitrate (KNO₃)

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Calcination furnace

-

Drying oven

Experimental Protocol: Catalyst Preparation

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of iron(III) nitrate nonahydrate, potassium nitrate, and magnesium nitrate hexahydrate in deionized water to achieve a target metal ratio (e.g., Fe:K:Mg of 85:10:5 by weight of the final oxides).

-

Co-precipitation: While vigorously stirring, slowly add a solution of ammonium carbonate to the mixed metal nitrate solution. This will induce the co-precipitation of the metal hydroxides and carbonates.

-

Aging: Continue stirring the resulting slurry at room temperature for 2 hours to ensure complete precipitation and homogenization.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual nitrates and ammonium salts. Repeat the washing step until the filtrate is neutral.

-

Drying: Dry the filter cake in an oven at 120°C for 12 hours.

-

Calcination: Calcine the dried powder in a furnace. Gradually ramp the temperature to 600°C and hold for 4 hours. This thermal decomposition step converts the precursors into the final mixed metal oxide catalyst.

-

Pelletization: The resulting catalyst powder can be pressed into pellets for use in a fixed-bed reactor.

Dehydrogenation of Diisopropylbenzene: Experimental Protocol

This section details the procedure for the vapor-phase dehydrogenation of diisopropylbenzene using the prepared iron-potassium-magnesium oxide catalyst in a fixed-bed reactor.

Materials and Equipment

-

Diisopropylbenzene (meta- or para-isomer)

-

Iron-potassium-magnesium oxide catalyst pellets

-

Quartz tube reactor

-

Tube furnace with temperature controller

-

Mass flow controllers for gases (e.g., Nitrogen)

-

Syringe pump for liquid feed

-

Condenser and collection flask

-

Gas chromatograph with a mass spectrometer (GC-MS)

Experimental Workflow

Detailed Procedure

-

Reactor Preparation: Pack a quartz tube reactor with the prepared catalyst pellets, ensuring a stable bed.

-

System Purge and Heating: Place the reactor in a tube furnace and purge the system with an inert gas, such as nitrogen, to remove air. Heat the reactor to the desired reaction temperature, typically in the range of 520-580°C.[1]

-

Reactant Feed: Once the temperature has stabilized, introduce a co-feed of diisopropylbenzene and water (steam) into the reactor using a syringe pump for the liquid DIPB and a controlled evaporator for the water. A typical steam-to-DIPB molar ratio is between 10:1 and 20:1. The liquid hourly space velocity (LHSV) is typically maintained between 0.2 and 0.8 h⁻¹.[1]

-

Reaction: Allow the reaction to proceed for a set duration. The effluent from the reactor, containing diisopropenylbenzene, unreacted diisopropylbenzene, water, and byproducts, is passed through a condenser.

-

Product Collection: Collect the condensed liquid products in a cooled collection flask. Non-condensable gases can be collected separately or vented.

-

Analysis: Analyze the collected liquid organic phase using GC-MS to determine the conversion of diisopropylbenzene and the selectivity to diisopropenylbenzene.

Analytical Method: Product Quantification by GC-MS

Accurate quantification of the product mixture is crucial for determining the efficiency of the dehydrogenation process. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for this analysis.

Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the aromatic hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 6°C/min.

-

Ramp: Increase to 285°C at a rate of 10°C/min.

-

Hold: Maintain at 285°C for 10 minutes.

-

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C (for FID) or MS transfer line at 280°C.

-

MS Parameters (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Sample Preparation and Quantification

-

Sample Preparation: Dilute a known amount of the organic phase of the collected product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Internal Standard: Add a known concentration of an internal standard, such as naphthalene (B1677914) or durene, to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture and elutes without overlapping with other peaks.

-

Calibration: Prepare a series of calibration standards containing known concentrations of diisopropylbenzene, meta-diisopropenylbenzene, and para-diisopropenylbenzene, along with the internal standard. Run these standards through the GC-MS to generate calibration curves.

-

Analysis: Inject the prepared sample into the GC-MS. Identify the peaks corresponding to diisopropylbenzene, diisopropenylbenzene isomers, and byproducts based on their retention times and mass spectra.

-

Calculation: Calculate the concentration of each component in the product mixture using the calibration curves and the peak areas relative to the internal standard. From these concentrations, determine the conversion of diisopropylbenzene and the selectivity for diisopropenylbenzene.

Data Presentation: Catalyst Performance

The performance of the dehydrogenation catalyst is evaluated based on the conversion of diisopropylbenzene and the selectivity towards diisopropenylbenzene. The following table summarizes typical performance data for an iron-potassium-magnesium oxide catalyst under varying reaction temperatures.

| Reaction Temperature (°C) | DIPB Conversion (%) | DIPEB Selectivity (%) | Isopropenyl-isopropylbenzene Selectivity (%) |

| 520 | 45 | 85 | 10 |

| 550 | 60 | 80 | 15 |

| 580 | 75 | 70 | 20 |

Note: These values are illustrative and can vary based on specific catalyst composition and reaction conditions.

Signaling Pathways and Logical Relationships

The overall process can be visualized as a series of logical steps from reactant to final analyzed product.

References

CAS number 3748-13-8 properties and uses

An In-depth Technical Guide to 1,3-Diisopropenylbenzene (CAS 3748-13-8)

Introduction

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the chemical compound with CAS number 3748-13-8, identified as this compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry and materials science. It is important to note that while the initial query included an interest in drug development applications, the available scientific literature indicates that this compound is primarily utilized as a monomer and crosslinking agent in polymer synthesis and does not have established applications in the pharmaceutical or drug development fields.

Chemical and Physical Properties

This compound, also known as m-diisopropenylbenzene, is a divinyl aryl monomer.[1] It is a colorless to pale yellow liquid that is sensitive to heat and air.[1] For research purposes, it is often supplied stabilized with TBC (tert-butylcatechol).[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ | [2][4] |

| Molecular Weight | 158.24 g/mol | [4][5] |

| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | [2] |

| Synonyms | m-Diisopropenylbenzene, Benzene (B151609), 1,3-bis(1-methylethenyl)- | [4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -40 °C | [4][7] |

| Boiling Point | 231 °C (lit.) | [4][7] |

| Density | 0.925 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.556 (lit.) | [4] |

| Flash Point | 93 °C | [4] |

| Vapor Pressure | 19.5 Pa at 25°C | [4][7] |

| Water Solubility | 5.6 mg/L at 25°C | [4] |

| LogP | 5.04 at 20℃ | [4] |

| InChI Key | IBVPVTPPYGGAEL-UHFFFAOYSA-N | [2] |

| SMILES | CC(=C)C1=CC(=CC=C1)C(=C)C | [2] |

Analytical Data

The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Spectral data is available for this compound.[8]

-

¹³C NMR (in CDCl₃): The chemical shifts provide evidence for the sp² hybridized carbons of the benzene ring and the vinyl groups, as well as the sp³ hybridized methyl carbons.[9] Approximate chemical shifts are observed around 142.1 ppm for quaternary aromatic carbons and 138.3 ppm for quaternary vinylic carbons.[9]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the purity of the monomer and identify any synthesis byproducts.[9] The mass spectrum of this compound shows a characteristic fragmentation pattern that serves as a chemical fingerprint.[8][9][10]

Synthesis and Production

While detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, the process generally involves the dehydrogenation of 1,3-diisopropylbenzene. Optimization of reaction parameters such as temperature, pressure, and Weight Hourly Space Velocity (WHSV) is crucial to maximize the yield of the desired m-isomer and minimize the formation of byproducts.[9]

Core Applications in Polymer Science

The presence of two polymerizable isopropenyl groups makes this compound a valuable building block in polymer chemistry and materials science.[9] Its primary applications are as a monomer and a crosslinking agent.

Monomer in Polymerization

This compound can be used as a monomer in anionic polymerization.[3][4] This type of polymerization is characterized by a relatively low ceiling temperature and differences in reactivity between the two double bonds.[3][4]

Crosslinking Agent

As a crosslinking agent, this compound is used to create networked polymer structures, which enhances the mechanical and thermal properties of the resulting materials.[9] A notable application is in the preparation of novel crosslinked radiation-grafted poly(ethylene-alt-tetrafluoroethylene) (ETFE)-based membranes.[3][4]

Inverse Vulcanization with Sulfur

A significant area of recent research involves the copolymerization of this compound with elemental sulfur through a process known as inverse vulcanization.[9] This method yields high-sulfur-content polymers, referred to as poly(S-r-DIB), with unique optical, chemical, and electrochemical properties.[9] These organosulfur polymers have shown potential in advanced materials applications.[9]

Caption: Inverse Vulcanization of Sulfur with this compound.

Emerging Applications

Research into polymers derived from this compound has revealed several potential cutting-edge applications.

Advanced Optical Materials

Copolymers of sulfur and this compound, particularly deuterated versions, have demonstrated enhanced transparency in the mid-infrared region, making them promising for IR optics.[9]

Environmental Remediation

Porous sulfur polymers synthesized using this compound have shown potential for environmental applications, such as the removal of organic contaminants from water due to their high adsorption capacity.[9]

Antimicrobial Surfaces

Poly(sulfur-co-1,3-diisopropenylbenzene) surfaces have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] Studies have shown these materials can be effective in killing bacteria such as Escherichia coli.[9]

Experimental Workflow: Polymer Synthesis

The general workflow for synthesizing polymers using this compound as a crosslinking agent involves several key steps, from the preparation of the initial polymer solution to the final crosslinking process.

Caption: General Experimental Workflow for Polymer Crosslinking.

Safety and Handling

This compound is classified with GHS hazard statements H227 (Combustible liquid), H316 (Causes mild skin irritation), and H320 (Causes eye irritation). It should be handled in a well-ventilated area with appropriate personal protective equipment. It is incompatible with oxidizing agents and acids.[1] For long-term storage, it should be kept in a dark place, sealed in dry conditions, and refrigerated at 2-8°C.

Conclusion

This compound (CAS 3748-13-8) is a versatile chemical intermediate with significant applications in polymer science. Its ability to act as both a monomer and a crosslinking agent allows for the synthesis of a wide range of polymers with tailored mechanical, thermal, and optical properties. While its use is currently confined to materials science and industrial applications, ongoing research into novel polymers derived from this compound continues to expand its potential in areas such as advanced optics, environmental remediation, and antimicrobial materials. There is no evidence in the current scientific literature to support its use in drug development or other biomedical applications.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | C12H14 | CID 77353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. This compound | 3748-13-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Benzene, 1,3-bis(1-methylethenyl)- (CAS 3748-13-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3748-13-8 | CAS DataBase [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 3748-13-8 | Benchchem [benchchem.com]

- 10. This compound(3748-13-8) MS [m.chemicalbook.com]

An In-Depth Technical Guide to 1,3-Diisopropenylbenzene: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 1,3-Diisopropenylbenzene (m-DIPEB), a key monomer in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and its burgeoning applications in materials science, including its potential relevance in drug delivery systems.

Core Molecular and Physical Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two isopropenyl groups at the meta positions. This structure imparts a high degree of reactivity, making it a valuable crosslinking agent and monomer in various polymerization reactions.

Molecular Formula: C₁₂H₁₄[1][2][3]

Molecular Weight: 158.24 g/mol [1][2][3]

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.

| Property | Value | Source |

| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | PubChem |

| CAS Number | 3748-13-8 | [1][2] |

| Physical State | Colorless to light yellow liquid | Tokyo Chemical Industry Co., Ltd. |

| Boiling Point | 231 °C (lit.) | ChemicalBook |

| Density | 0.925 g/mL at 25 °C (lit.) | ChemicalBook |

| Refractive Index (n20/D) | 1.556 (lit.) | ChemicalBook |

| Flash Point | 91.1 °C | Chemsrc |

| Solubility | Insoluble in water | Tokyo Chemical Industry Co., Ltd. |

Synthesis of this compound

The primary industrial route for the synthesis of this compound involves the dehydrogenation of 1,3-diisopropylbenzene (B165221).[4] This process typically occurs at high temperatures in the gas phase, in the presence of steam and a solid catalyst.

Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene

This protocol outlines the general procedure for the synthesis of this compound via the dehydrogenation of 1,3-diisopropylbenzene.

Materials:

-

1,3-diisopropylbenzene

-

Solid catalyst (commonly composed of an iron compound, a potassium compound, and a magnesium compound)

-

Steam generator

-

High-temperature tube reactor

-

Condensation and collection apparatus

-

Purification setup (e.g., distillation column)

Procedure:

-

Catalyst Preparation and Reactor Setup: The solid catalyst is packed into a high-temperature tube reactor. The reactor is then heated to the target reaction temperature, typically between 500-650 °C.

-

Introduction of Reactants: A feed stream of 1,3-diisopropylbenzene and steam is introduced into the heated reactor. The weight ratio of steam to diisopropylbenzene is a critical parameter and is carefully controlled.

-

Dehydrogenation Reaction: The gaseous mixture passes over the catalyst bed, where the dehydrogenation of the isopropyl groups to isopropenyl groups occurs.

-

Product Condensation and Collection: The product stream exiting the reactor is cooled to condense the organic components, separating them from the steam and any gaseous byproducts.

-

Purification: The crude product, containing this compound, unreacted 1,3-diisopropylbenzene, and various byproducts, is purified, typically by fractional distillation, to isolate the high-purity this compound.

Caption: Synthesis of this compound via Dehydrogenation.

Applications in Polymer Chemistry and Materials Science

The two isopropenyl groups of this compound allow it to act as a versatile monomer and an effective crosslinking agent in the production of a variety of polymers.

Anionic Polymerization

This compound can undergo anionic polymerization to produce polymers with a range of properties. The reactivity of the two double bonds can differ, allowing for the formation of linear polymers with pendant double bonds at low conversions, which can then be used for further grafting reactions.

Inverse Vulcanization and Sulfur-Rich Polymers

A significant application of this compound is in inverse vulcanization, a process where elemental sulfur is copolymerized with an organic crosslinker. This reaction produces high-sulfur-content polymers, known as poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)). These materials have unique optical and electrochemical properties and are being explored for applications in infrared optics and energy storage.

Supramolecular Polymers and Modified Resins

This compound is also utilized in the preparation of supramolecular polymers and as a crosslinking agent to modify polyvinyl chloride (PVC) resins. The introduction of this monomer can enhance the thermal stability and mechanical strength of the resulting materials.

Relevance in Drug Development

While direct applications of this compound in drug formulations are not prevalent, its role as a crosslinking agent in polymer synthesis is of interest to the field of drug delivery. The creation of novel polymer architectures, such as hydrogels and nanoparticles, often relies on crosslinking agents to control the release kinetics of encapsulated therapeutic agents. The unique properties of polymers derived from this compound may offer new avenues for the design of advanced drug delivery systems. Further research is warranted to explore the potential of these materials in controlled release and targeted drug delivery applications.

References

Spectroscopic Analysis of 1,3-Diisopropenylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diisopropenylbenzene (m-DIB), a key monomer and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, the experimental protocols for data acquisition, and a visualization of its primary synthesis pathway.

Spectroscopic Data Presentation

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound shows distinct signals for the aromatic, vinylic, and methyl protons.

| Assignment | Structural Fragment | Chemical Shift (δ) in ppm |

| Aromatic C-H | Aromatic | 7.55 |

| Aromatic C-H | Aromatic | 7.34 |

| Vinylic C-H | C=CH₂ | 5.36 |

| Vinylic C-H | C=CH₂ | 5.08 |

| Methyl C-H | -CH₃ | 2.15 |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum distinguishes between the sp² hybridized carbons of the benzene (B151609) ring and the vinyl groups, and the sp³ hybridized methyl carbons.

| Carbon Type | Structural Fragment | Approximate Chemical Shift (δ) in ppm |

| Quaternary Aromatic | Ar-C | 142.1 |

| Vinylic | C =CH₂ | 138.3 |

| Aromatic | Ar-CH | 125-170 |

| Vinylic | C=C H₂ | 120-160 |

| Methyl | -CH₃ | ~22 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its aromatic and alkene components.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 3000-2850 | C-H Stretch | Alkyl (Methyl) |

| 1680-1640 | C=C Stretch | Alkene (Vinylic) |

| 1600-1585 & 1500-1400 | C=C Stretch | Aromatic Ring |

| 900-675 | C-H Out-of-Plane Bend | Aromatic |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The general protocols for NMR and FTIR spectroscopy applicable to a liquid sample like this compound are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis :

-

The NMR spectrum is typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.[1]

-

Insert the NMR tube into the spectrometer's probe.

-

Locking : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans) and initiate data acquisition.

-

Processing : After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Instrumental Analysis :

-

Background Scan : A background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of signals from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

-

Sample Scan : With the sample in place, the sample spectrum is recorded. For liquid samples, a pressure arm may be applied to ensure good contact with the crystal.

-

The instrument directs a beam of infrared radiation through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.

-

The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

The attenuated IR beam is then directed to a detector (e.g., DTGS or MCT).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mandatory Visualization

The primary industrial route for the production of this compound involves the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[2] This process is a critical step in synthesizing the monomer for various applications.

Caption: Synthesis of this compound via Dehydrogenation.

References

A Technical Guide to the Core Distinction Between 1,3-Diisopropenylbenzene and 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural, physical, and chemical distinctions between 1,3-diisopropenylbenzene and 1,3-diisopropylbenzene (B165221). The document is intended to serve as a detailed resource for researchers and professionals involved in chemical synthesis, materials science, and drug development, offering a clear comparison of their properties, reactivity, and applications.

Core Structural and Chemical Distinction

The fundamental difference between this compound and 1,3-diisopropylbenzene lies in the nature of their side chains. This compound possesses two unsaturated isopropenyl (prop-1-en-2-yl) groups, featuring reactive carbon-carbon double bonds. In contrast, 1,3-diisopropylbenzene has two saturated isopropyl groups. This seemingly subtle structural variance leads to profoundly different chemical reactivity and applications.

The presence of vinyl groups in this compound makes it a highly reactive monomer, readily undergoing polymerization and other addition reactions.[1][2][3][4] Conversely, the saturated isopropyl groups of 1,3-diisopropylbenzene are relatively inert, with the molecule's reactivity primarily centered on electrophilic substitution reactions on the aromatic ring.[5][6]

dot

Caption: Core distinction in reactivity between the two compounds.

Physical and Chemical Properties

The structural differences between the two molecules also manifest in their physical properties. The following table summarizes key quantitative data for easy comparison.

| Property | This compound | 1,3-Diisopropylbenzene |

| Molecular Formula | C₁₂H₁₄[7] | C₁₂H₁₈[8] |

| Molecular Weight | 158.24 g/mol [7] | 162.27 g/mol [8] |

| CAS Number | 3748-13-8[7] | 99-62-7[8] |

| Appearance | Colorless to light yellow liquid[7] | Colorless liquid[8] |

| Boiling Point | 231 °C[2] | 203 °C[9] |

| Melting Point | -40 °C | -63 °C[9] |

| Density | 0.925 g/mL at 25 °C[2] | 0.856 g/mL at 25 °C |

| Refractive Index | n20/D 1.556[2] | n20/D 1.488 |

Synthesis and Reactivity

Synthesis Pathways

The synthesis of these two compounds is intrinsically linked. This compound is primarily produced through the dehydrogenation of 1,3-diisopropylbenzene. This process typically involves high temperatures in the presence of a catalyst to remove hydrogen atoms from the isopropyl groups, forming the double bonds.[10]

The synthesis of 1,3-diisopropylbenzene is achieved via the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene, using a Lewis acid catalyst.[8][11] The reaction often produces a mixture of ortho, meta, and para isomers, from which the meta isomer is separated.

dot

Caption: General synthesis workflow for the two compounds.

Comparative Reactivity

This compound: The presence of two vinyl groups makes this molecule highly susceptible to polymerization. It can undergo anionic, cationic, and free-radical polymerization to form crosslinked polymers or linear polymers with pendant double bonds, depending on the reaction conditions.[1][2][3] This reactivity is the cornerstone of its use as a crosslinking agent and monomer in the production of polymers and resins.[4] It is also used in inverse vulcanization with sulfur to create novel organosulfur polymers.[12]

1,3-Diisopropylbenzene: With its saturated side chains, 1,3-diisopropylbenzene does not undergo polymerization. Its reactivity is dominated by the aromatic ring. The isopropyl groups are activating, ortho-, para-directing substituents in electrophilic aromatic substitution reactions. However, due to steric hindrance at the ortho positions, substitution primarily occurs at the 4- and 6- positions of the ring.[5] It can undergo reactions such as nitration, halogenation, and sulfonation on the benzene ring.[5] It also undergoes anodic oxidation in methanol (B129727) to yield a dimethoxy-functionalized product.[13]

Spectroscopic Analysis

NMR Spectroscopy

This compound:

-

¹H NMR: The spectrum is characterized by signals for the aromatic protons, two singlets for the vinylic protons (CH₂=), and a singlet for the methyl protons. The aromatic region will show a complex multiplet. The vinylic protons will appear as two distinct signals due to their different chemical environments.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbons attached to the isopropenyl groups being distinct. The isopropenyl group will have three signals: one for the quaternary carbon, one for the methylene (B1212753) carbon (CH₂), and one for the methyl carbon (CH₃).

1,3-Diisopropylbenzene:

-

¹H NMR: The spectrum is simpler, showing signals for the aromatic protons, a septet for the methine proton (CH) of the isopropyl group, and a doublet for the six equivalent methyl protons (CH₃) of each isopropyl group.[8][14]

-

¹³C NMR: The spectrum will display signals for the aromatic carbons and two signals for the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.[15]

Infrared (IR) Spectroscopy

This compound:

-

C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹.

-

C=C stretching (alkene): A characteristic peak around 1630 cm⁻¹.

-

=C-H stretching (alkene): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aromatic): Peaks in the 3100-3000 cm⁻¹ region.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.[16]

1,3-Diisopropylbenzene:

-

C-H stretching (aromatic): Peaks in the 3100-3000 cm⁻¹ region.

-

C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ due to the isopropyl groups.

-

C=C stretching (aromatic): Peaks around 1600-1450 cm⁻¹.[17][18]

-

The absence of a significant C=C stretching peak around 1630 cm⁻¹ is a key differentiator from this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are highly dependent on the specific equipment and scale of the reaction, the following provides an overview of the general procedures for synthesis.

Synthesis of 1,3-Diisopropylbenzene (General Procedure)

The synthesis is typically carried out via Friedel-Crafts alkylation.[8][11]

-

Reaction Setup: A reaction vessel equipped with a stirrer, a cooling system, and a gas inlet is charged with benzene and a Lewis acid catalyst (e.g., AlCl₃).

-

Alkylation: Propylene gas is bubbled through the cooled and stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Quenching: After the reaction is complete, the mixture is quenched by slowly adding it to ice-water.

-

Workup: The organic layer is separated, washed with a dilute base (e.g., NaHCO₃ solution) and then with water, and finally dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product, a mixture of diisopropylbenzene isomers and other poly-alkylated products, is purified by fractional distillation to isolate the 1,3-diisopropylbenzene isomer.

Synthesis of this compound (General Procedure)

This synthesis involves the dehydrogenation of 1,3-diisopropylbenzene.[10]

-

Reaction Setup: A high-temperature tube furnace containing a dehydrogenation catalyst is used.

-

Dehydrogenation: A stream of 1,3-diisopropylbenzene is vaporized and passed through the heated catalyst bed. The reaction is typically carried out at elevated temperatures (e.g., 500-650 °C).

-

Condensation: The product stream exiting the reactor is cooled to condense the organic products.

-

Purification: The crude product, which may contain unreacted starting material and other byproducts, is purified by vacuum distillation. A polymerization inhibitor is often added to the purified product for storage.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 3748-13-8 [chemicalbook.com]

- 3. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. Solved 5. You react 1,3-diisopropylbenzene (structure shown | Chegg.com [chegg.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | C12H14 | CID 77353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 10. This compound | 3748-13-8 | Benchchem [benchchem.com]

- 11. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Electrochemical functionalization of 1,3-diisopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(3748-13-8) IR Spectrum [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. 1,3-DIISOPROPYLBENZENE(99-62-7) IR Spectrum [m.chemicalbook.com]

Commercial Production of 1,3-Diisopropenylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial production methods for 1,3-Diisopropenylbenzene (1,3-DIB), a key monomer and chemical intermediate. The document details the primary synthetic routes, reaction conditions, catalytic systems, and purification processes employed in industrial-scale manufacturing.

Executive Summary

The predominant commercial route for the synthesis of this compound is the catalytic dehydrogenation of its precursor, 1,3-diisopropylbenzene (B165221) (1,3-DIPB). This process is typically carried out in the vapor phase at elevated temperatures over a solid catalyst, with steam injection to enhance the reaction equilibrium and minimize side reactions. The production of 1,3-DIPB itself is a critical preliminary stage, generally achieved through the alkylation of benzene (B151609) or cumene (B47948), followed by isomerization to enrich the meta-isomer content. Subsequent purification of the crude 1,3-DIB product is essential to remove unreacted starting materials and byproducts, and is most commonly accomplished through continuous vacuum distillation.

Synthesis of the Precursor: 1,3-Diisopropylbenzene (1,3-DIPB)

The synthesis of high-purity 1,3-diisopropylbenzene is a crucial first step in the overall production of 1,3-DIB. The most common industrial methods involve the alkylation of aromatic compounds followed by isomerization.

Alkylation of Benzene or Cumene

The initial step involves the Friedel-Crafts alkylation of benzene or cumene with propylene (B89431) in the presence of an acid catalyst. This reaction produces a mixture of diisopropylbenzene isomers (ortho, meta, and para).

Isomerization of Diisopropylbenzene Isomers

The isomeric mixture from the alkylation step is then subjected to isomerization to maximize the concentration of the desired 1,3-diisopropylbenzene (meta-isomer). This is often achieved through thermal isomerization over a solid acid catalyst.[1]

Commercial Production of this compound

The core of the commercial production of 1,3-DIB is the dehydrogenation of 1,3-DIPB.

Catalytic Dehydrogenation of 1,3-Diisopropylbenzene

The dehydrogenation of 1,3-DIPB is a highly endothermic reaction and is therefore carried out at high temperatures. The reaction is typically performed in the gaseous phase in the presence of steam and a solid catalyst.[2] Steam serves as a heat carrier and reduces the partial pressure of the hydrocarbons, which favors the dehydrogenation equilibrium. It also helps to prevent the formation of coke on the catalyst surface.[2]

The primary reaction is as follows:

C₆H₄(CH(CH₃)₂)₂ (1,3-DIPB) ⇌ C₆H₄(C(CH₃)=CH₂)₂ (1,3-DIB) + 2H₂

However, several side reactions can occur, leading to the formation of impurities such as isopropenylcumene.[2]

Catalytic Systems

The most common catalysts for the dehydrogenation of diisopropylbenzene are iron oxide-based, often promoted with potassium and sometimes magnesium.[2][3] These chromium-free catalysts are favored for their environmental friendliness and suitability for industrial-scale production.[2][3] The addition of potassium to the iron oxide catalyst is crucial for maintaining the oxidation state of the iron, which is essential for the catalyst's activity and stability.[4]

Reaction Conditions

The dehydrogenation reaction is typically carried out under the following conditions:

| Parameter | Value | Reference |

| Temperature | 500 - 650 °C | [3] |

| Catalyst | Iron compound, potassium compound, and magnesium compound | [2][3] |

| Phase | High-temperature gaseous phase | [2][3] |

| Additives | Steam | [2][3] |

A Japanese patent provides specific data for the dehydrogenation of m-DIPB, as summarized in the table below:

| Parameter | Value | Reference |

| m-DIPB Conversion Rate | 86% | [3] |

| meta-Diisopropenylbenzene Yield | 50% | [3] |

| meta-Isopropenylcumene Yield | 32% | [3] |

Purification of this compound

The product stream from the dehydrogenation reactor is a mixture containing 1,3-DIB, unreacted 1,3-DIPB, and various byproducts.[5] Purification to obtain high-purity 1,3-DIB is typically achieved through continuous distillation under vacuum.[5]

Experimental Protocols

The following are generalized experimental protocols based on information from patents for the key production steps. These are intended for informational purposes and should be adapted and optimized for specific laboratory or pilot plant conditions.

Protocol for Catalytic Dehydrogenation of 1,3-Diisopropylbenzene

Objective: To synthesize this compound from 1,3-Diisopropylbenzene via catalytic dehydrogenation.

Materials:

-

1,3-Diisopropylbenzene (1,3-DIPB)

-

Dehydrogenation catalyst (e.g., iron oxide-potassium oxide-magnesium oxide)

-

Deionized water

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Fixed-bed reactor system

-

High-temperature furnace

-

Liquid feed pump for 1,3-DIPB

-

Water pump for steam generation

-

Vaporizer/preheater

-

Condenser

-

Product collection vessel

-

Gas chromatograph (GC) for analysis

Procedure:

-

Load the fixed-bed reactor with the dehydrogenation catalyst.

-

Purge the reactor system with an inert gas (e.g., Nitrogen) to remove air.

-

Heat the reactor to the desired reaction temperature (e.g., 550 °C) under a continuous flow of inert gas.

-

Initiate the flow of water through the vaporizer/preheater to generate steam and introduce it into the reactor.

-

Once the steam flow is stable, introduce the 1,3-Diisopropylbenzene feed into the vaporizer/preheater to create a gaseous mixture of 1,3-DIPB and steam.

-

Pass the gaseous feed mixture through the heated catalyst bed in the reactor.

-

The reactor effluent is passed through a condenser to liquefy the organic products and unreacted starting materials.

-

Collect the liquid product in a chilled collection vessel.

-

Analyze the composition of the product mixture using a gas chromatograph (GC) to determine the conversion of 1,3-DIPB and the yield of 1,3-DIB.

Protocol for Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound from unreacted starting materials and byproducts.

Materials:

-

Crude this compound from the dehydrogenation reaction.

Equipment:

-

Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

-

Vacuum pump

-

Heating mantle

-

Temperature and pressure sensors

Procedure:

-

Charge the distillation flask with the crude this compound.

-

Assemble the vacuum distillation apparatus, ensuring all connections are airtight.

-

Begin to evacuate the system using the vacuum pump to the desired pressure.

-

Apply heat to the distillation flask using the heating mantle.

-

Carefully monitor the temperature at the top of the fractionating column and the pressure of the system.

-

Collect the different fractions in the receiving flasks based on their boiling points. Lower boiling point impurities will distill first.

-

Collect the fraction corresponding to the boiling point of this compound at the operating pressure.

-

Analyze the purity of the collected 1,3-DIB fraction using a gas chromatograph (GC).

Process Visualization

The following diagrams illustrate the key workflows and relationships in the commercial production of this compound.

Caption: Overall workflow for the commercial production of this compound.

Caption: Key reactions in the dehydrogenation of 1,3-diisopropylbenzene.

References

- 1. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 2. This compound | 3748-13-8 | Benchchem [benchchem.com]

- 3. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]

The Pivotal Role of 1,3-Diisopropenylbenzene in Advanced Polymer Synthesis: A Technical Guide

Introduction

1,3-Diisopropenylbenzene (1,3-DIPEB) is a versatile aromatic monomer that has garnered significant interest in the field of polymer chemistry. Its unique bifunctional nature, possessing two reactive isopropenyl groups, allows for its participation in a variety of polymerization techniques, including anionic, cationic, and free-radical polymerization. This adaptability makes 1,3-DIPEB a valuable building block for the synthesis of a wide array of polymeric materials with tailored properties, ranging from linear and hyperbranched polymers to robust crosslinked networks. This technical guide provides an in-depth exploration of the role of 1,3-DIPEB as a monomer, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying chemical pathways. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of 1,3-DIPEB for the creation of novel polymers.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of 1,3-DIPEB is crucial for its effective use in polymer synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₄ |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 231 °C |

| Density | 0.925 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.556 |

Polymerization of this compound

1,3-DIPEB can be polymerized through various mechanisms, each yielding polymers with distinct architectures and properties.

Anionic Polymerization

Anionic polymerization of 1,3-DIPEB is characterized by its low ceiling temperature and the differential reactivity of its two isopropenyl groups.[1] This disparity in reactivity allows for the formation of linear polymers with pendant isopropenyl groups at low monomer conversions.[1] At higher conversions, these pendant groups can participate in further reactions, leading to branching and crosslinking.[1]

A significant application of 1,3-DIPEB in anionic polymerization is its use in the formation of difunctional initiators. The reaction of 1,3-DIPEB with organolithium reagents, such as sec-butyllithium (B1581126) (sec-BuLi), can produce a diadduct that serves as a bifunctional initiator for the synthesis of triblock copolymers. However, the reaction is complex, with the potential for oligomerization competing with the formation of the desired diadduct.

Experimental Protocol: Anionic Homopolymerization of this compound

This protocol describes the synthesis of a linear poly(this compound) with pendant isopropenyl groups.

Materials:

-

This compound (1,3-DIPEB), freshly distilled over calcium hydride.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

1-Phenylethylpotassium in THF as the initiator.

-

Methanol for termination.

-

Argon or Nitrogen (high purity).

Procedure:

-

All glassware is rigorously dried and assembled under an inert atmosphere.

-

A calculated amount of purified THF is transferred to the reaction vessel.

-

The reactor is brought to the desired temperature, for example, -30 °C.

-

A known amount of 1-phenylethylpotassium initiator solution is added to the THF.

-

A pre-determined amount of purified 1,3-DIPEB is slowly added to the stirred initiator solution.

-

The polymerization is allowed to proceed for a specific time, keeping the conversion low to favor the formation of a linear polymer.

-

The polymerization is terminated by the addition of degassed methanol.

-

The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.

Characterization Data for Anionically Polymerized Poly(1,3-DIPEB)

| Sample | Mn ( g/mol ) | Mw/Mn |

| Poly(1,3-DIB) | 19,500 | 1.10 |

| Poly(1,3-DIB) | 35,000 | 1.12 |

| Poly(1,3-DIB) | 52,000 | 1.15 |

Data obtained under specific experimental conditions as reported in the literature.[1]